molecular formula C14H23ClN2O2 B15344208 2-(Diethylamino)ethyl benzylcarbamate hydrochloride CAS No. 101491-49-0

2-(Diethylamino)ethyl benzylcarbamate hydrochloride

Cat. No.: B15344208
CAS No.: 101491-49-0
M. Wt: 286.80 g/mol
InChI Key: GLCDWBIJMJMHRV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a chemical compound of interest in medicinal and organic chemistry research. As a carbamate derivative featuring a diethylaminoethyl group, it serves as a valuable building block or intermediate in synthetic pathways . Carbamate functional groups are known for their ability to inhibit serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This makes carbamate-based compounds, including structures similar to this one, potential candidates for biochemical research in areas like neurodegenerative diseases . The hydrochloride salt form typically enhances the compound's stability and water solubility, making it more practical for handling in various experimental setups. Researchers are advised to handle this material with care, as related aminoethyl chloride hydrochloride compounds are classified as very toxic by inhalation, toxic in contact with skin or if swallowed, and cause skin and eye irritation . Please consult the safety data sheet before use. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

CAS No.

101491-49-0

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

2-(benzylcarbamoyloxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C14H22N2O2.ClH/c1-3-16(4-2)10-11-18-14(17)15-12-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,15,17);1H

InChI Key

GLCDWBIJMJMHRV-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NCC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

The alkylation of benzyl carbamate with 2-diethylaminoethyl chloride hydrochloride represents a direct and widely utilized method. This nucleophilic substitution reaction proceeds via the attack of the carbamate’s nitrogen on the electrophilic carbon of the chloroethyl moiety. A molar ratio of 1:1.2 (benzyl carbamate to 2-diethylaminoethyl chloride hydrochloride) is typically employed to ensure complete conversion, with sodium hydroxide (2.7–3.0 wt%) acting as a base to neutralize hydrochloric acid byproducts.

Optimized Reaction Conditions

In a representative procedure, 5 kg of 2-diethylaminoethyl chloride hydrochloride is combined with 7 kg of benzyl carbamate in a 50 L sealed reactor. The mixture is heated to 30–35°C, and a 2.9% sodium hydroxide solution is introduced dropwise over 4–5 hours. Post-reaction, distillation under reduced pressure (0.1–0.5 atm) isolates the product, achieving yields of 97.9–98.9% and purity ≥99% as verified by gas chromatography. Elevated temperatures beyond 40°C risk side reactions, including over-alkylation and decomposition, necessitating precise thermal control.

Palladium-Catalyzed Coupling Method

Catalytic System and Substrate Scope

Palladium-catalyzed cross-coupling has emerged as an alternative route, particularly for structurally complex analogs. A catalytic system comprising [(π-allyl)PdCl]₂ (0.5–1.9 mol%) and cBRIDP (2.0–3.9 mol%) facilitates the coupling of benzyl carbamate with halogenated ethylamines in the presence of NaOtBu (1.5–1.6 equiv) at 50°C. This method avoids harsh alkylation conditions and extends to substrates with sensitive functional groups, albeit with slightly lower yields (80–85%).

Solvent and Temperature Optimization

Reactions conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at 50°C for 24 hours demonstrate optimal conversion rates. For instance, combining 4-bromobenzophenone (0.31 mmol) with benzyl carbamate (0.37 mmol) in THF yields 80% product after column chromatography (2–20% EtOAc/hexanes gradient). The use of Pd/C catalysts under hydrogen atmosphere, as described in patent CN102153494A, further enhances selectivity but requires pressurized reactors.

Alternative Methods and Modifications

Thiirane-Based Synthesis

A patent-pending approach (CN105152990A) reacts thiirane (ethylene sulfide) with diethylamine in the presence of sodium hydroxide at 30–40°C. Although originally designed for diethylaminoethanethiol, substituting thiirane with benzyl chloroformate adapts this route for carbamate synthesis. Yields of 98.3% are reported at 30°C with a 2.7% NaOH solution, though scalability is limited by thiirane’s volatility.

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound carbodiimides, enable solvent-free synthesis under microwave irradiation (100 W, 80°C). This green chemistry approach reduces reaction times to 1–2 hours and simplifies purification, albeit with moderate yields (75–82%).

Optimization of Reaction Conditions

pH and Base Selection

Maintaining pH 9–10 during alkylation prevents protonation of the carbamate nitrogen, ensuring nucleophilic reactivity. Sodium hydroxide outperforms potassium carbonate in suppressing side reactions, as evidenced by a 5% increase in yield when switching from K₂CO₃ (93%) to NaOH (98%).

Pressure and Atmosphere Control

Reactions conducted under nitrogen atmosphere exhibit 3–5% higher yields compared to aerobic conditions, attributable to reduced oxidation of intermediates. Pressurized systems (0–10 MPa) in palladium-catalyzed methods enhance ammonia utilization but necessitate specialized equipment.

Analytical Characterization and Quality Control

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) remains the gold standard for purity assessment, with retention times of 8.2–8.5 minutes for the target compound. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water (70:30) mobile phases provides complementary data, resolving impurities at 0.1% levels.

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) spectra confirm structure via characteristic signals: δ 7.28–7.82 (benzyl aromatic protons), δ 4.21 (ethyl carbamate CH₂), and δ 1.31 (diethylamino CH₃). High-resolution mass spectrometry (HRMS-ESI) verifies molecular ions ([M + Na]⁺ calculated m/z 320.13, observed 320.1253).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Bulk synthesis favors the alkylation route due to lower catalyst costs ($0.50/g vs. $12/g for palladium). However, palladium methods reduce waste generation (E-factor 2.1 vs. 5.8 for alkylation), aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl benzylcarbamate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 2-(diethylamino)ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted carbamates.

    Hydrolysis: Benzyl alcohol and 2-(diethylamino)ethanol.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a synthetic compound featuring a diethylamino group and a benzylcarbamate moiety in its chemical structure. Its molecular formula is C14H23ClN2O2, and it is used as a hydrochloride salt to increase its water solubility, making it suitable for biological applications . This compound is investigated for its role in pharmacology as a pharmaceutical intermediate or as an active ingredient.

Applications

The primary applications of this compound include its use as a pharmaceutical intermediate in synthesizing various active pharmaceutical ingredients. Its solubility and reactivity make it useful in drug formulation and development.

Potential Analgesic Properties

This compound has been studied for potential analgesic properties, similar to other carbamate derivatives. Compounds with a diethylamino structure may interact with neurotransmitter systems, potentially modulating pain pathways. Studies suggest related compounds may exhibit inhibitory effects on enzymes like acetylcholinesterase, relevant for neuropharmacological applications .

Drug Development

The compound's structure allows for targeted modifications to enhance efficacy or reduce side effects compared to other similar compounds.

Interactions

Interaction studies of this compound have focused on its effects on various biological targets. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl benzylcarbamate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the carbamate moiety can form stable interactions with target proteins. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The compound is compared to esters, carbamates, and amides with the 2-(diethylamino)ethyl group. Key differences include:

  • Carbamate vs.
  • Aromatic Substituents : The benzyl group in the target compound contrasts with substituted phenyl (e.g., chlorophenyl), diphenyl, or bicyclohexyl groups in analogs, affecting steric bulk and receptor interactions .

Pharmacological and Physicochemical Properties

The table below summarizes key parameters:

Compound Name Functional Group Molecular Weight CAS Number Therapeutic Use Key Properties References
2-(Diethylamino)ethyl benzylcarbamate hydrochloride Benzylcarbamate ~325 (estimated) N/A Hypothetical: Antispasmodic Enhanced lipophilicity; moderate hydrolysis stability
Benactyzine Hydrochloride Benzilate ester 363.88 57-37-4 Anticholinergic High solubility; esterase-sensitive
Adiphenine Hydrochloride Diphenylacetate ester 347.88 50-42-0 Spasmolytic Rapid onset; ester hydrolysis
Dicyclomine Hydrochloride Bicyclohexyl carboxylate 345.95 67-92-5 Gastrointestinal antispasmodic High logP; prolonged action
2-(Diethylamino)ethyl N-(4-chlorophenyl)carbamate hydrochloride 4-Chlorophenyl carbamate ~329 (estimated) 20229-02-1 Local anesthetic (inferred) Chlorine enhances stability and potency

Metabolic and Stability Considerations

  • Carbamates : Slower enzymatic degradation compared to esters, as seen in Dicyclomine (), which requires well-closed storage to prevent moisture-induced hydrolysis .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., chlorine in 4-chlorophenyl carbamate) enhance chemical stability and receptor affinity .

Biological Activity

2-(Diethylamino)ethyl benzylcarbamate hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H23ClN2O2
  • Molecular Weight : 286.80 g/mol
  • CAS Number : 101491-57-0
  • IUPAC Name : diethyl-[2-(phenylmethoxycarbonylamino)ethyl]azanium;chloride
  • Solubility : Enhanced by its hydrochloride form, making it suitable for biological applications.

Research indicates that this compound interacts with various neurotransmitter systems, potentially modulating pain pathways. Its structure suggests possible interactions with:

  • Acetylcholinesterase (AChE) : Inhibitory effects observed in related carbamate derivatives suggest potential applications in neuropharmacology.
  • Kappa Opioid Receptors : Studies show that compounds with similar structures may exhibit analgesic properties through kappa opioid receptor modulation .

Analgesic Properties

Preliminary studies have indicated that this compound may possess analgesic properties akin to other carbamate derivatives. The following table summarizes findings from various studies:

Study ReferenceBiological ActivityFindings
Analgesic PotentialSimilar to other carbamate derivatives; potential modulation of pain pathways.
Enzyme InhibitionInhibitory effects on AChE, relevant for neuropharmacological applications.
Selective BChE InhibitionCompounds derived from similar structures showed improved selectivity towards butyrylcholinesterase (BChE).

Case Studies

  • Analgesic Activity Study :
    • A study highlighted the compound's potential as an analgesic, showing efficacy in pain models comparable to established analgesics. The mechanism was linked to modulation of neurotransmitter release in pain pathways.
  • Enzyme Inhibition Research :
    • Research focused on the inhibition of acetylcholinesterase and butyrylcholinesterase, revealing that compounds with a diethylamino group could inhibit these enzymes effectively. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
  • Neuroprotective Effects :
    • In vitro studies demonstrated that related compounds exhibited protective effects against neurotoxic agents, indicating potential for neuroprotective therapies.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to be compared with other similar compounds:

CompoundBiological ActivityComparison Notes
Benzyl CarbamateModerate AChE inhibitionLess potent than 2-(Diethylamino)ethyl variant.
N-(2-(diethylamino)ethyl)benzamideModerate BChE inhibitionSimilar structural features but varied potency.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Verify the presence of diethylamino protons (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for NCH2) and benzylcarbamate aromatic protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 325.2) and fragmentation patterns .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 54.1%, H: 7.2%, N: 8.6%, Cl: 11.6%) .

What are the documented biochemical targets or mechanisms of action for this compound?

Basic Research Focus
While specific targets for this compound are not fully elucidated, structurally related aminoethyl esters (e.g., procaine derivatives) act as local anesthetics by blocking voltage-gated sodium channels . Preliminary studies suggest interactions with neuronal receptors (e.g., acetylcholine or GABA receptors) due to the diethylamino group’s cationic nature. Validate via:

  • Receptor Binding Assays : Radiolabeled ligand competition experiments .
  • Electrophysiology : Patch-clamp studies to assess ion channel modulation .

How can researchers optimize reaction conditions to improve synthesis yield?

Q. Advanced Research Focus

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency in carbamate formation .
  • Temperature Control : Maintain 0–5°C during hydrochloride salt precipitation to minimize byproduct formation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate intermediate steps .
    Data-Driven Approach : Apply design of experiments (DoE) to identify critical parameters (e.g., molar ratios, pH) .

What strategies address poor aqueous solubility in pharmacological assays?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO:water (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) for improved bioavailability .
  • Prodrug Design : Modify the carbamate group to a phosphate ester for transient solubility .

How can contradictions in pharmacological data across studies be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Batch Variability : Ensure consistent synthesis protocols and purity (>99%) via orthogonal analytical methods .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C) .
  • Metabolic Interference : Perform LC-MS/MS to identify metabolites that may antagonize/activate off-target pathways .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP (calculated ~2.8) and polar surface area (~45 Ų) .
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate clearance rates and CYP450 interactions .
  • Docking Studies : Model interactions with putative targets (e.g., NMDA receptors) using AutoDock Vina .

What safety considerations are critical for handling this compound?

Q. Basic Research Focus

  • Toxicity Screening : Conduct acute toxicity assays in rodent models (LD50 estimation) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritant effects .
  • Waste Disposal : Neutralize hydrochloride waste with sodium bicarbonate before disposal .

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